molecular formula C19H17N5O2S B11135326 2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11135326
M. Wt: 379.4 g/mol
InChI Key: TXYVJXOSPYZMAL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that combines a thiazole ring, a triazolopyridine moiety, and a methoxyphenyl group, making it a versatile candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green chemistry approaches, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide stands out due to its combination of a thiazole ring with a triazolopyridine moiety, which is less common compared to other similar compounds

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N5O2S/c1-12-17(27-19(21-12)13-6-5-7-14(10-13)26-2)18(25)20-11-16-23-22-15-8-3-4-9-24(15)16/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

TXYVJXOSPYZMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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